molecular formula C17H18ClNOS B2994067 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2177365-87-4

3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2994067
CAS No.: 2177365-87-4
M. Wt: 319.85
InChI Key: NUMTVGNNOMEMEO-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one is a synthetic cathinone derivative of significant interest in preclinical neuroscience and pharmacology research. This compound features a molecular framework that combines a 3-chlorophenyl ring with a pyrrolidine group substituted at the 3-position with a thiophene ring, a structure associated with interaction to central nervous system (CNS) targets . Synthetic cathinones are known to act as psychostimulants by interfering with monoamine neurotransmitter systems in the brain, primarily affecting the reuptake and release of dopamine, norepinephrine, and serotonin . The structural motif of a chlorophenyl group and a nitrogen-containing pyrrolidine is present in several research compounds that have demonstrated activity in models of epilepsy and pain . Furthermore, the inclusion of a thiophene ring is a recognized pharmacophoric element that can aid in blood-brain barrier penetration and enhance anticonvulsant activity in research settings . Researchers are exploring these mechanisms to better understand neurotransmission and for the potential development of novel therapeutic agents. This product is strictly labeled For Research Use Only (RUO) . It is intended for use in controlled laboratory settings by qualified researchers and is not intended for diagnostic or therapeutic applications, nor for human consumption. All necessary safety data sheets (SDS) must be consulted and proper handling protocols must be followed prior to use.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c18-16-3-1-2-13(10-16)4-5-17(20)19-8-6-14(11-19)15-7-9-21-12-15/h1-3,7,9-10,12,14H,4-6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMTVGNNOMEMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of a suitable amine with a ketone to form the pyrrolidinyl ring.

    Introduction of the Chlorophenyl Group: This is achieved through a Friedel-Crafts acylation reaction, where the chlorophenyl group is introduced to the intermediate.

    Attachment of the Thiophenyl Group: The final step involves the coupling of the thiophenyl group to the intermediate, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one with structurally related analogs, focusing on substituents, synthesis yields, and spectroscopic properties:

Compound Name Key Structural Features Synthesis Yield Key Spectral Data (NMR, HRMS) Reference
3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one Thiophen-3-yl-pyrrolidine, 3-chlorophenyl-propan-1-one Not reported Not reported N/A
(E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(3-chlorophenyl)prop-2-en-1-one (6) Benzo[b]thiophene, 2,4,6-trimethoxyphenyl, α,β-unsaturated ketone, 3-chlorophenyl Quantitative $^1$H/$^13$C NMR, HRMS match theoretical values
3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one 3,5-Dimethylpyrazole, 3-chloroanilino side chain Not reported X-ray crystallography reported
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one Tert-butylsulfonyl-pyrrolidine, 3-chloro-4-fluorophenyl Not reported Molecular formula: C₁₇H₂₃ClFNO₃S
3-{[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one hydrochloride Thiazole ring, pyrrolidine, hydrochloride salt Not reported Mol. weight: 340.27

Research Findings and Comparative Analysis

Structural and Electronic Effects

Aromatic Substitution Patterns: The position of the chloro substituent on the phenyl ring significantly impacts electronic properties.

Heterocyclic Modifications :

  • Substituting pyrrolidine with 3,5-dimethylpyrazole () introduces additional steric bulk and alters hydrogen-bonding capacity, which may affect solubility and metabolic stability .
  • The tert-butylsulfonyl group in ’s compound improves hydrolytic stability compared to unmodified pyrrolidine derivatives, a critical factor for oral bioavailability .

Synthetic Accessibility :

  • Compounds like 6 () are synthesized via Claisen-Schmidt condensation with quantitative yields, suggesting robustness for scale-up. In contrast, hydrochlorides () may require additional purification steps due to salt formation .

Spectroscopic and Physical Properties

  • HRMS and NMR Consistency : All analogs in show precise matches between experimental and theoretical spectral data, underscoring reliable synthesis protocols .
  • Melting Points and Solubility : Data gaps exist for the target compound, but sulfonyl-containing analogs () are likely less soluble in polar solvents due to hydrophobic tert-butyl groups .

Biological Activity

The compound 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure

The compound features a chlorophenyl group, a thiophene moiety, and a pyrrolidine ring. Its IUPAC name is 3-chlorophenyl-1-(3-thiophen-3-yl)pyrrolidin-1-yl)propan-1-one.

Synthesis Methods

The synthesis typically involves several steps:

  • Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Thiophene Group : Reacting thiophene derivatives with the pyrrolidine intermediate.
  • Attachment of the Chlorophenyl Group : Often achieved through Friedel-Crafts acylation using chlorobenzoyl chloride.

Table 1: Summary of Synthetic Steps

StepDescription
1Formation of pyrrolidine ring
2Introduction of thiophene group
3Attachment of chlorophenyl group

Antimicrobial Properties

Research indicates that compounds similar to 3-(3-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-1-one exhibit promising antimicrobial activity. For instance, certain derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Studies have demonstrated that derivatives containing pyrrolidine and thiophene structures possess anticancer properties. In vitro tests on human cancer cell lines (such as A549) revealed that these compounds can significantly reduce cell viability, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to modulation of various biological pathways, contributing to its antimicrobial and anticancer activities.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of related compounds, it was found that certain derivatives exhibited IC50 values indicating effective cytotoxicity against various cancer cell lines. For example, one compound showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of thiophene-containing compounds. The results indicated that these compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Table 2: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50/MIC Value
AnticancerA549 (lung adenocarcinoma)~92.4 µM
AntimicrobialStaphylococcus aureus3.12 - 12.5 µg/mL

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